

2-Tert-butyl-1,3-diisopropylisourea structure and synthesis

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Compound of Interest

Compound Name: **2-Tert-butyl-1,3-diisopropylisourea**

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An In-depth Technical Guide to **2-Tert-butyl-1,3-diisopropylisourea**: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-butyl-1,3-diisopropylisourea is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the formation of tert-butyl esters from carboxylic acids under mild conditions. Its sterically hindered structure provides selectivity and stability, making it a crucial tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its structure, physicochemical properties, detailed synthetic protocols, and key applications.

Chemical Structure and Properties

2-tert-butyl-1,3-diisopropylisourea, also known as O-tert-butyl-N,N'-diisopropylisourea, is an O-alkylisourea characterized by a central carbamimidate core. The structure features a tert-butyl group attached to the oxygen atom and two isopropyl groups on the nitrogen atoms.

Chemical Structure:

- IUPAC Name: tert-butyl N,N'-di(propan-2-yl)carbamimidate[1]
- CAS Number: 71432-55-8[1][2][3]

- Molecular Formula: C₁₁H₂₄N₂O[1][3][4]
- Molecular Weight: 200.32 g/mol [1][3][4]

The key structural feature is the O-alkylisourea moiety, which acts as an efficient tert-butylation agent for carboxylic acids. The bulky isopropyl and tert-butyl groups contribute to the compound's stability and selectivity in reactions.[4]

Physicochemical Properties:

The quantitative properties of **2-tert-butyl-1,3-diisopropylisourea** are summarized in the table below for easy reference.

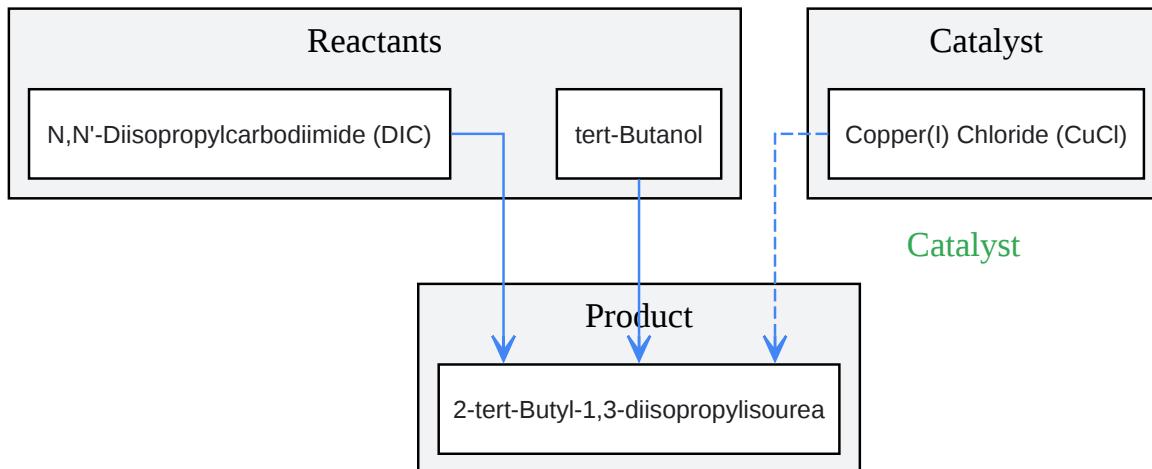
Property	Value	Reference(s)
Appearance	Colorless to almost colorless clear oil/liquid	[2][4]
Boiling Point	61°C at 10 mmHg	[2][3]
Density (Predicted)	0.89 ± 0.1 g/cm ³	[2][3]
Refractive Index	1.4240 - 1.4280	[2][3]
Storage Conditions	2-8°C, Inert atmosphere, Keep in a dark place	[2][4]

Synthesis of 2-Tert-butyl-1,3-diisopropylisourea

The most common and efficient method for synthesizing **2-tert-butyl-1,3-diisopropylisourea** is the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[2][5]

General Reaction Scheme

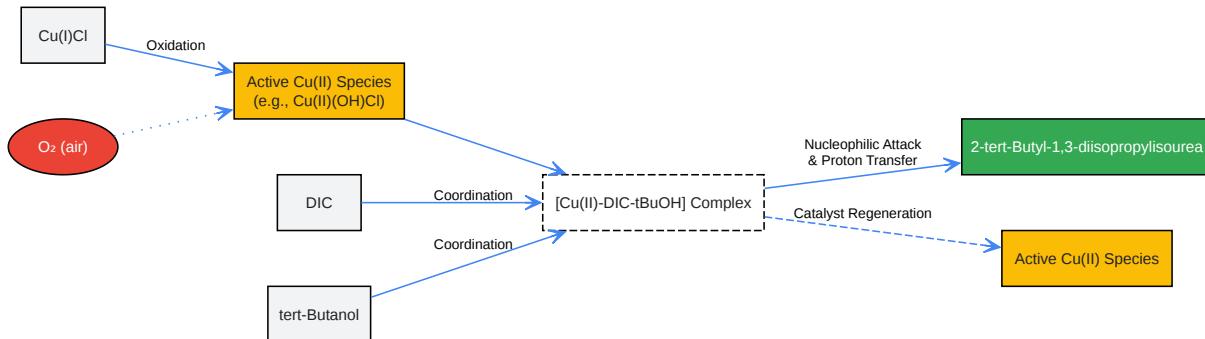
The overall reaction involves the addition of the hydroxyl group from tert-butanol across the N=C double bond of the carbodiimide.

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Caption: General synthesis of **2-tert-butyl-1,3-diisopropylisourea**.

Reaction Mechanism and Role of Catalyst

The synthesis is catalyzed by copper(I) chloride (CuCl).^[2] Mechanistic studies have shown that the active catalytic species is likely a more active Cu(II) species, generated in situ by oxidation from O₂ present in the atmosphere.^{[5][6]} This aerobic copper catalysis leads to superior reaction rates and higher conversion compared to reactions run under strictly inert atmospheres.^{[5][6]} The proposed mechanism involves the coordination of the alcohol and carbodiimide to the copper center, facilitating the nucleophilic attack of the alcohol's oxygen on the carbodiimide's central carbon atom.^[6]



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Caption: Proposed catalytic cycle for the synthesis.

Experimental Protocols

Below are detailed experimental protocols based on published literature.[2][3]

Materials and Reagents:

Reagent/Material	Molar Mass (g/mol)	CAS Number	Notes
N,N'-Diisopropylcarbodiimide	126.20	693-13-0	Main reactant
tert-Butanol	74.12	75-65-0	Reactant and solvent
Copper(I) Chloride (CuCl)	98.99	7758-89-6	Catalyst
Round-bottomed flask	-	-	Reaction vessel
Magnetic stirrer	-	-	For agitation
Distillation apparatus	-	-	For purification
Nitrogen (N ₂) gas supply	-	-	For creating an inert atmosphere (optional)

Protocol 1: General Laboratory Scale Synthesis[2]

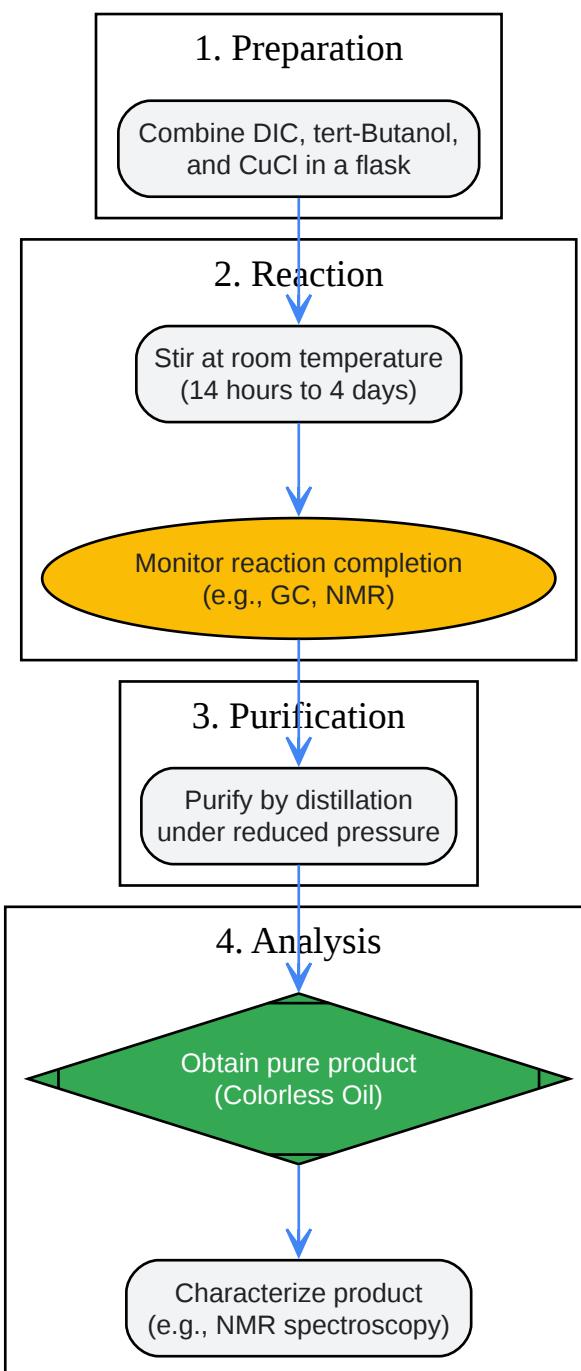
This protocol provides a high yield under standard laboratory conditions.

- Reaction Setup: To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv) in tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv), add Copper(I) Chloride (CuCl) (63.4 mg, 0.64 mmol, 1 mol%).
- Reaction Conditions: Stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by techniques such as GC or ¹H NMR.
- Work-up and Purification: After the reaction is complete, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg).
- Product Characterization: The product, **2-tert-butyl-1,3-diisopropylisourea**, is obtained as a colorless oil. The reported yield is 81% (10.4 g, 51.9 mmol).[2] The product can be characterized by ¹H NMR spectroscopy.

Protocol 2: Alternative Synthesis[3]

This protocol uses a catalytic amount of CuCl and a longer reaction time.

- Reaction Setup: In a round-bottomed flask, mix N,N'-diisopropylcarbodiimide (2.52 g, 1.0 eq.) and tert-butanol (1.8 g, 1.2 eq.).
- Catalyst Addition: Add a catalytic amount of CuCl to the mixture.
- Reaction Conditions: Protect the reaction system with a nitrogen (N₂) atmosphere. Stir the mixture for 4 days at room temperature.
- Outcome: The procedure yields a crude dark green compound, which can be used directly in subsequent reactions without further purification.



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Caption: Experimental workflow for the synthesis and purification.

Applications in Organic Synthesis

2-tert-butyl-1,3-diisopropylisourea is a highly useful synthetic intermediate, primarily for the esterification of carboxylic acids to form tert-butyl esters.^[6] This transformation is valuable in protecting group strategies during the synthesis of complex molecules.

Key Applications:

- Pharmaceutical Synthesis: It is a key reagent in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, which is a Boc-protected derivative of the cholesterol-lowering drug Atorvastatin.^{[2][3]}
- Natural Product Synthesis: The compound is used as a reagent in the total synthesis of Citrafungin A, an antifungal natural product.^[2]
- Peptide Synthesis: In a broader context, carbodiimides and their derivatives are fundamental reagents in forming peptide bonds, and isoureas like this compound are key intermediates in these reactions.^[7]

The reaction with a carboxylic acid proceeds under mild conditions to yield the corresponding tert-butyl ester and N,N'-diisopropylurea as a stoichiometric byproduct.^[6] This method is tolerant of many other functional groups, highlighting its utility in multi-step syntheses.^[6]

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